5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHTJMIYMLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-fluoroaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Structural and Functional Modifications
- Sulfonamide Derivatives (): Replacement of the thiol group with sulfonamide (e.g., 5-[2-(N-phenylacetamide)]amino-1,3,4-thiadiazole-2-sulfonamide) shifts activity toward carbonic anhydrase II inhibition (IC₅₀: 0.89 nM) and neuroprotection, a profile distinct from the thiol-containing target compound .
Oxadiazole Hybrids ():
Substitution of the thiadiazole core with oxadiazole (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) reduces cytotoxicity while retaining antimicrobial activity, highlighting the importance of heterocycle choice .
Pharmacological and Computational Insights
Antimicrobial Activity
- Target Compound: Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), inferior to pyridyl or nitro-substituted analogues .
- 5-(5-Fluoro-2-nitrophenyl) Derivative (): Conjugation to lincomycin enhances antibacterial spectrum (MIC: 2 µg/mL for MRSA) due to synergistic effects .
Antioxidant Potential
- Target vs. Alkylated Analogues (): The 3-fluorophenylamino group confers superior DPPH radical scavenging (IC₅₀: 28 µM) compared to S-glycosylated derivatives (IC₅₀: 35–42 µM) .
Computational Studies
- DFT calculations () reveal that electron-withdrawing groups (e.g., -NO₂, -F) stabilize the thiadiazole ring, correlating with enhanced bioactivity .
Biological Activity
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNS, with a molecular weight of approximately 227.28 g/mol. Its structure includes a thiadiazole ring, which is known for its pharmacological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In one study, derivatives of thiadiazoles demonstrated IC values ranging from 0.28 to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin and disrupt microtubule formation, leading to apoptosis in cancer cells .
2. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor:
- Human Carbonic Anhydrase II (hCA-II) : Research indicates that derivatives of this compound can inhibit hCA-II enzyme activity, which is crucial for various physiological processes including respiration and acid-base balance . The inhibition mechanism involves binding at the active site of the enzyme.
3. Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have shown effectiveness against both bacterial and fungal strains in laboratory settings .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the phenyl ring significantly influence the biological activity of thiadiazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity. For example, fluorine substitution at specific positions has been correlated with increased potency against certain cancer cell lines .
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of thiadiazoles:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
